8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H20ClFN4O2S and its molecular weight is 458.94. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Treatment
A study by Brunschweiger et al. (2014) explored 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, for their potential in treating neurodegenerative diseases. These compounds were evaluated for their ability to antagonize adenosine receptors and inhibit monoamine oxidases (MAO), identifying several potent dual-target-directed A1/A2A adenosine receptor antagonists. This suggests a potential application of such derivatives in symptomatic as well as disease-modifying treatment of neurodegenerative disorders, offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antimycobacterial Activity
Braendvang and Gundersen (2007) synthesized a variety of 6-(2-furyl)-9-(p-methoxybenzyl)purines with different substituents, demonstrating their ability to inhibit the growth of Mycobacterium tuberculosis in vitro. This research highlights the potential of such compounds as drug candidates for tuberculosis treatment, showing a selective antimycobacterial activity with low toxicity toward mammalian cells (Braendvang & Gundersen, 2007).
Synthesis and Characterization
Kelley and McLean (1986) reported on the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from different precursors, providing insights into synthetic pathways that could be useful for the development of new compounds with potential biological activities (Kelley & McLean, 1986).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Mo et al. (2015) synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors, showing moderate to good inhibitory activities. This suggests their utility in treating diseases like type 2 diabetes, where DPP-IV inhibition is a key therapeutic strategy (Mo et al., 2015).
properties
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O2S/c1-13-6-4-7-14(10-13)11-28-18-19(26(2)22(30)27(3)20(18)29)25-21(28)31-12-15-16(23)8-5-9-17(15)24/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVIDMQGTJKPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione |
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